molecular formula C12H13ClN4OS B5870245 N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5870245
M. Wt: 296.78 g/mol
InChI Key: OZHZUJSEQSGZKN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CTZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTZ is a member of the triazole family and has been shown to exhibit biological activity against a variety of diseases, including cancer, fungal infections, and inflammation.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is still under investigation. However, it is believed that N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide exerts its biological activity by inhibiting key enzymes and signaling pathways involved in disease progression. For example, N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide inhibits cell proliferation and induces cell death in cancer cells. N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to reduce the production of inflammatory cytokines and inhibit the growth of fungal cells. In vivo studies have demonstrated that N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide exhibits anti-tumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its broad spectrum of biological activity. N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to exhibit anti-cancer, anti-inflammatory, and antifungal activity, making it a promising candidate for the development of novel therapeutics. Additionally, the synthesis of N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been optimized to provide high yields and purity, making it suitable for use in scientific research. However, one of the limitations of N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of interest is the development of N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide, which may provide insights into its therapeutic potential. Additionally, the use of N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide represents a promising candidate for the development of novel therapeutics for a range of diseases.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a base to yield N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The synthesis of N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been optimized to provide high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing cell death. N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to exhibit antifungal activity by inhibiting the growth of fungal cells.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c1-8-15-16-12(17(8)2)19-7-11(18)14-10-5-3-9(13)4-6-10/h3-6H,7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHZUJSEQSGZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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